![molecular formula C26H30N2O2S B3484974 1-(Diphenylmethyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine CAS No. 5854-47-7](/img/structure/B3484974.png)
1-(Diphenylmethyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine
Overview
Description
1-(Diphenylmethyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine typically involves the reaction of diphenylmethyl chloride with 4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including receptors, enzymes, and ion channels. The compound might exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine
- 1-(Diphenylmethyl)piperazine
- 4-[(2,4,6-Trimethylphenyl)sulfonyl]piperazine
Uniqueness
1-(Diphenylmethyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine is unique due to the presence of both diphenylmethyl and trimethylphenylsulfonyl groups. These structural features might confer distinct pharmacological properties, such as enhanced binding affinity or selectivity for specific biological targets.
Biological Activity
1-(Diphenylmethyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine is a chemical compound with the CAS number 5854-47-7. It has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of analgesic and neuroprotective effects. This article explores the biological activity of this compound, summarizing relevant studies, findings, and potential therapeutic applications.
- Molecular Formula : C26H30N2O2S
- Molecular Weight : 450.60 g/mol
- Structural Features : The compound features a piperazine ring substituted with a diphenylmethyl group and a sulfonyl group derived from 2,4,6-trimethylphenol.
Analgesic Properties
Research indicates that derivatives of piperazine compounds exhibit significant analgesic properties. A study on similar piperazine derivatives demonstrated that modifications to the phenyl groups can enhance analgesic activity. For instance, certain derivatives showed analgesic effects that were 23-56 times more potent than morphine in experimental models . This suggests that this compound may possess comparable or enhanced analgesic effects due to its unique structural features.
Neuroprotective Effects
Piperazine derivatives have also been explored for their neuroprotective potential. Inhibiting acetylcholinesterase (AChE) is a common target for neuroprotective agents, especially in the context of Alzheimer's disease. Virtual screening studies have shown that various piperazine derivatives can effectively bind to AChE at both the peripheral anionic site and catalytic sites . This binding could potentially lead to reduced amyloid aggregation and improved cognitive function.
Research Findings
Case Studies
- Analgesic Activity Assessment : In a study involving various 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines, compounds with specific hydroxyl substitutions exhibited enhanced analgesic effects compared to their parent compounds and morphine .
- Neuroprotective Screening : A series of piperazine derivatives were evaluated for their ability to inhibit AChE. The most promising candidates demonstrated significant binding affinity, indicating their potential as therapeutic agents for neurodegenerative diseases .
Properties
IUPAC Name |
1-benzhydryl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2S/c1-20-18-21(2)26(22(3)19-20)31(29,30)28-16-14-27(15-17-28)25(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-13,18-19,25H,14-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNLYDGDHWFUID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361291 | |
Record name | 1-(Diphenylmethyl)-4-(2,4,6-trimethylbenzene-1-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5854-47-7 | |
Record name | 1-(Diphenylmethyl)-4-(2,4,6-trimethylbenzene-1-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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